![molecular formula C15H12FNOS B2767977 N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide CAS No. 2396580-39-3](/img/structure/B2767977.png)
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide is an organic compound characterized by the presence of a fluorophenyl group attached to a sulfanylphenyl moiety, which is further connected to a prop-2-enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide typically involves the reaction of 4-fluorothiophenol with 4-bromobenzaldehyde to form 4-[(4-fluorophenyl)sulfanyl]benzaldehyde. This intermediate is then subjected to a condensation reaction with prop-2-enamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain proteins or enzymes, while the sulfanyl group may facilitate redox reactions. The prop-2-enamide moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(4-chlorophenyl)sulfanyl]phenyl}prop-2-enamide
- N-{4-[(4-bromophenyl)sulfanyl]phenyl}prop-2-enamide
- N-{4-[(4-methylphenyl)sulfanyl]phenyl}prop-2-enamide
Uniqueness
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also increases the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)sulfanylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNOS/c1-2-15(18)17-12-5-9-14(10-6-12)19-13-7-3-11(16)4-8-13/h2-10H,1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHRVLQUNJIAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
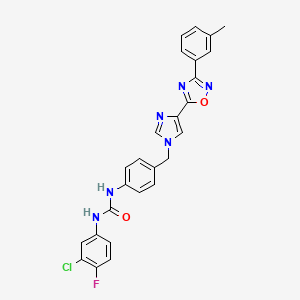
![N-(Cyanomethyl)-2-[(4-methoxy-3,5-dimethylphenyl)methyl-methylamino]acetamide](/img/structure/B2767896.png)
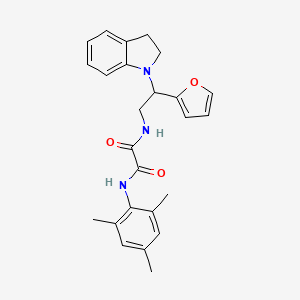
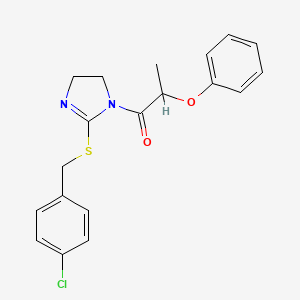
![(2E)-3-(pyridin-4-yl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile](/img/structure/B2767899.png)

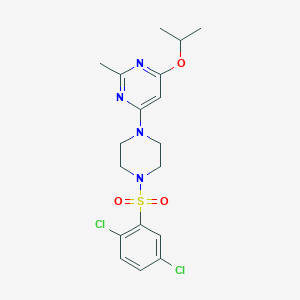
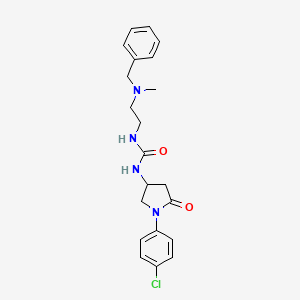
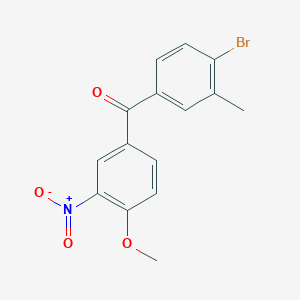
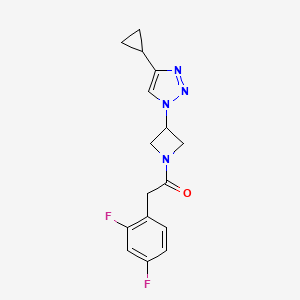
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2767910.png)
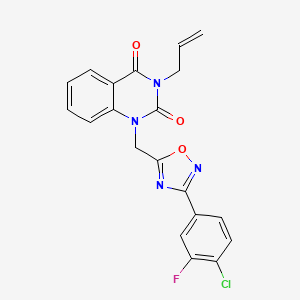
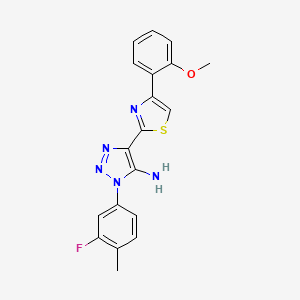
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide](/img/structure/B2767917.png)
